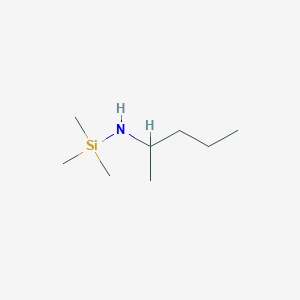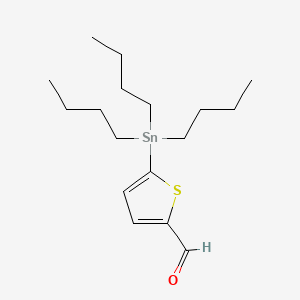![molecular formula C7H8O4 B12559681 5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one CAS No. 185546-38-7](/img/structure/B12559681.png)
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one is a compound that belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring with a ketone group. This compound is of significant interest due to its presence in various natural products and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one can be achieved through several methods:
Transformation of 2-oxocarboxylic acids: This method involves the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium.
Reaction between glyoxylic acid monohydrate and aldehydes: This reaction is carried out upon heating in the presence of morpholine or piperidine hydrochlorides.
Oxidation of furan: A practical and scalable method involves the oxidation of furan using oxone as the sole oxidant and water as the solvent.
Industrial Production Methods
The industrial production of this compound typically involves the oxidation of furan due to its efficiency and scalability. The use of oxone as the oxidant and water as the solvent makes this method environmentally friendly and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Nucleophilic and conjugated addition: These reactions are common for furanones and involve the addition of nucleophiles to the furanone ring.
Diels–Alder reaction: This reaction involves the cycloaddition of a conjugated diene to the furanone ring.
Aldol condensation: This reaction involves the condensation of the furanone with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Atomic chlorine in the presence of oxygen.
Nucleophilic addition: Various nucleophiles such as amines and enamines.
Diels–Alder reaction: Conjugated dienes under thermal conditions.
Aldol condensation: Carbonyl compounds in the presence of a base.
Major Products Formed
Formic acid and its acid chloride: From oxidation reactions.
Maleic acid: From oxidation reactions.
Phosgene: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one involves its interaction with various molecular targets and pathways:
Antibacterial and antifungal activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antiviral activity: It inhibits viral replication by targeting viral enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one can be compared with other similar compounds such as:
2(5H)-Furanone: Both compounds share a furanone ring, but this compound has additional hydroxyl groups that enhance its biological activity.
5-Hydroxy-2(5H)-furanone: This compound is similar in structure but lacks the dihydroxypropylidene group, which makes this compound more versatile in its applications.
Eigenschaften
CAS-Nummer |
185546-38-7 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
5-[(2S)-2,3-dihydroxypropylidene]furan-2-one |
InChI |
InChI=1S/C7H8O4/c8-4-5(9)3-6-1-2-7(10)11-6/h1-3,5,8-9H,4H2/t5-/m0/s1 |
InChI-Schlüssel |
VSAQBDLOFJVSCF-YFKPBYRVSA-N |
Isomerische SMILES |
C1=CC(=O)OC1=C[C@@H](CO)O |
Kanonische SMILES |
C1=CC(=O)OC1=CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


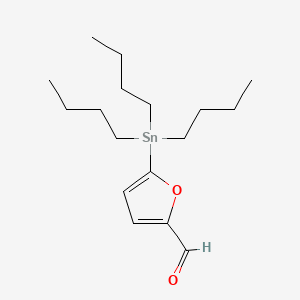
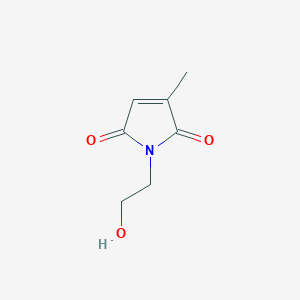
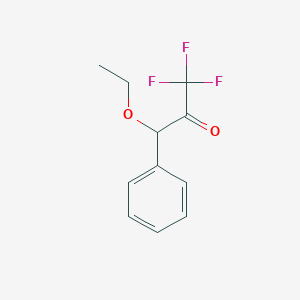
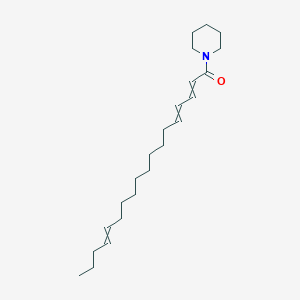


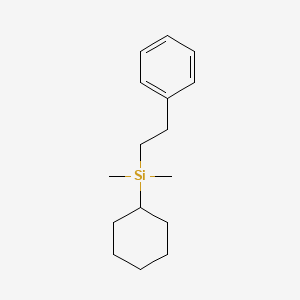
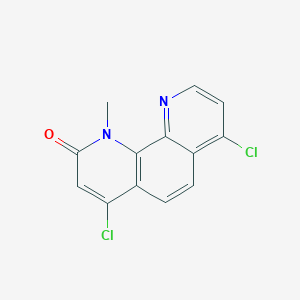
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
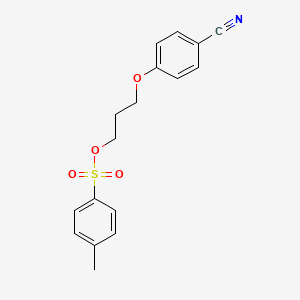
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
